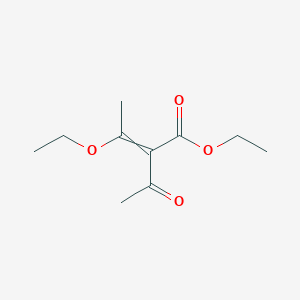
Ethyl 2-acetyl-3-ethoxybut-2-enoate
Cat. No. B8695593
Key on ui cas rn:
99181-91-6
M. Wt: 200.23 g/mol
InChI Key: HRRZQHSALUPAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08680104B2
Procedure details


A 5 L 4-neck flask equipped with a mechanical stirrer, condenser, thermowell, addition funnel and N2 inlet was charged with ethyl acetoacetate (493.1 g, 483 mL, 3.7931 mol, 1.0 equiv) and sodium ethoxide (3.1 g, 0.046 mol, 1.2 mol %). Ketene diethylacetal (880.0 g, 1000 mL, 7.5862 mol, 2.0 equiv) was added over 1 hr maintaining the reaction temperature at <22° C. by external cooling. When addition was complete, the reaction mixture was heated at 85° C.±5° C. for 7.5 hr. The yellow brown reaction mixture was cooled to room temperature and stirred overnight. Much of the lower boiling components [EtOH, EtOAc, Me(OEt)3] were stripped on a roto-evaporator (bath temperature ˜65° C.). The residual yellow-orange oil was distilled, collecting the fraction with by 100-107° C. (1.8-2.1 Torr) to give 675.2 g (89%) of product as a yellow liquid.




[Compound]
Name
Me(OEt)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
Yield
89%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[CH2:10]([O:12][C:13](OCC)=[CH2:14])[CH3:11].CCO>[O-]CC.[Na+].CCOC(C)=O>[C:3]([C:2](=[C:10]([O:12][CH2:13][CH3:14])[CH3:11])[C:1]([O:7][CH2:8][CH3:9])=[O:6])(=[O:4])[CH3:5] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
483 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
3.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-]CC.[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=C)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
Step Four
[Compound]
|
Name
|
Me(OEt)3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 5 L 4-neck flask equipped with a mechanical stirrer, condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermowell, addition funnel and N2 inlet
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the reaction temperature at <22° C. by external cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated at 85° C.±5° C. for 7.5 hr
|
|
Duration
|
7.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were stripped on a roto-evaporator (bath temperature ˜65° C.)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residual yellow-orange oil was distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collecting the fraction with by 100-107° C. (1.8-2.1 Torr)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C(C(=O)OCC)=C(C)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 675.2 g | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
